(r)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol

Beschreibung

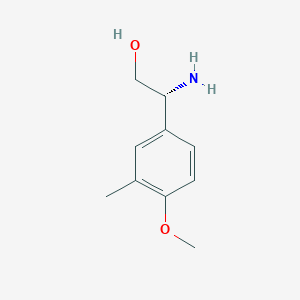

(R)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is a chiral β-amino alcohol featuring a phenyl ring substituted with a methoxy group at the para position (C4) and a methyl group at the meta position (C3). The compound’s stereochemistry (R-configuration) and functional groups—primary amine (–NH₂) and hydroxyl (–OH)—make it a versatile intermediate in pharmaceuticals, particularly for synthesizing β-blockers, antiviral agents, or chiral catalysts .

Eigenschaften

Molekularformel |

C10H15NO2 |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

(2R)-2-amino-2-(4-methoxy-3-methylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-7-5-8(9(11)6-12)3-4-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |

InChI-Schlüssel |

GQODYMZHRVORFY-VIFPVBQESA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)[C@H](CO)N)OC |

Kanonische SMILES |

CC1=C(C=CC(=C1)C(CO)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound generally involves:

- Formation of the corresponding nitro or nitrile precursors.

- Reduction or catalytic hydrogenation to the amino alcohol.

- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.

Method 1: Reduction of Nitroalkene or Nitroalkane Precursors

A key approach involves the reduction of 2-(4-methoxy-3-methylphenyl)nitroethane derivatives. According to patent WO2003042166A2, the process includes:

- Starting from 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine derivatives.

- Reacting with β-hydroxycarboxylic acid esters or dioxolanones at temperatures from the melting point up to 100°C above it, often without solvents.

- Use of bases such as triethylamine to facilitate the reaction.

- Reduction steps employing sodium borohydride (NaBH4) or catalytic hydrogenation to convert nitro groups to amino groups.

This method emphasizes solvent-free or minimal solvent conditions and mild temperature control to maintain stereochemical integrity.

Method 2: Catalytic Hydrogenation of Cyanohydrins

Another route involves the synthesis of hydroxy-(4-methoxy-3-methylphenyl)-acetonitrile followed by catalytic hydrogenation:

- Hydroxyacetonitrile is prepared by reaction of vanillin derivatives with sodium cyanide in methanol at low temperatures (0–5°C).

- Subsequent catalytic hydrogenation using palladium on charcoal (Pd/C) in ethanol with sulfuric acid under hydrogen atmosphere reduces the nitrile to the corresponding amino alcohol.

- Crystallization of the hydrogen sulfate salt of the amino alcohol at 0°C allows isolation of the product with high purity.

Method 3: Asymmetric Synthesis via Chiral Catalysts or Resolution

While direct asymmetric synthesis details of the (R)-enantiomer are less explicitly documented in the provided sources, the use of chiral auxiliaries or catalysts during the reduction or addition steps is a common approach in literature to obtain optically active amino alcohols.

Comparative Analysis of Preparation Methods

Data Tables from Research Findings

Table 1: Reaction Conditions and Yields from Patent WO2003042166A2

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reaction of amine with ester | 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine + β-hydroxycarboxylic acid ester | Melting point to +50 above | 1 hour | Not specified | Solvent-free, base (triethylamine) optional |

| Reduction | NaBH4 or catalytic hydrogenation | Room temp to reflux | Several hours | High | Catalyst-free possible, mild conditions |

| Isolation | Crystallization of hydrogen sulfate salt | 0 to 5 | Several hours | High purity | Facilitates enantiomeric purity |

Table 2: Phase Transfer Catalysts Effect on Related Thiazine Synthesis (for comparative catalytic efficiency insight)

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Tetrabutylammonium bromide (TBAB) | 30 min | 84 |

| PEG 400 | 60 min | 78 |

| β-Cyclodextrin | 90 min | 71 |

While this table refers to thiazine synthesis, it illustrates the catalytic efficiency of TBAB which may be relevant for similar phase transfer catalysis in amino alcohol synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carbonyl group back to an alcohol using reducing agents such as NaBH4 or LiAlH4.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: NaBH4, LiAlH4

Substitution Reagents: Halides, sulfonates

Major Products

Oxidation: Formation of carbonyl compounds

Reduction: Formation of alcohols

Substitution: Formation of substituted derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to understand biochemical pathways.

Medicine

In medicine, ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new medications targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Methoxy vs. However, halogenated derivatives (e.g., 4-fluoro in ) exhibit greater metabolic stability due to reduced cytochrome P450-mediated oxidation .

- Methyl Group at C3 : The 3-methyl substituent in the target compound increases steric hindrance and lipophilicity (logP ~1.8 estimated) compared to unmethylated analogs like . This may enhance membrane permeability but reduce aqueous solubility.

Amino Group Modifications

- Primary vs. Secondary Amines: The secondary amine in (methylamino group) reduces hydrogen-bonding capacity, lowering solubility in polar solvents (e.g., water solubility <10 mg/mL) compared to the primary amine in the target compound .

Biologische Aktivität

(R)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol, often referred to as a derivative of phenethylamine, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, which contributes to its biological activity.

The molecular formula of this compound is C11H17NO2, with a molecular weight of 195.26 g/mol. Its structure includes:

- Amino Group : Contributes to its interaction with biological targets.

- Methoxy Group : Enhances lipophilicity and may influence receptor binding.

- Methyl Group : Modulates steric effects and biological activity.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. The compound has shown potential in:

- Inhibition of Kinases : Particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer progression.

- Cell Cycle Modulation : It has been observed to arrest the cell cycle at the G2/M phase, indicating pro-apoptotic mechanisms that could be beneficial in cancer therapy.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary of key findings:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF-7 | 5.33 | Significant inhibition of proliferation |

| HCT-116 | 3.46 | Induces apoptosis through Bcl-2 downregulation |

| PC-3 | 1.48 | Strong anti-proliferative effects |

| A549 | 4.22 | Effective against lung cancer cells |

| HepG-2 | 6.38 | Moderate activity with selective toxicity |

These results indicate that the compound selectively targets malignant cells while exhibiting minimal toxicity towards normal cells.

Case Studies

One notable case study involved the synthesis and characterization of related compounds that demonstrated similar biological activities. The synthesized derivatives were tested against multiple cancer cell lines, revealing that modifications to the methoxy and methyl groups significantly affected their anticancer properties.

Docking Studies

Molecular docking analyses have provided insights into the binding affinities of this compound with EGFR and VEGFR-2 active sites. The studies suggested that:

- The methoxy group forms hydrogen bonds with critical amino acids within the receptor binding sites.

- The overall conformation of the compound allows for effective interaction with key residues, enhancing its inhibitory potential.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliaries like Evans oxazolidinones can induce stereoselectivity during the formation of the β-amino alcohol backbone . Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers post-synthesis . Key steps include:

- Stereocontrol : Use of (R)-proline derivatives to direct the stereochemistry at the chiral center .

- Protection-Deprotection : Protecting the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during oxidation or alkylation .

Characterization via chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>98%) .

Q. How does the 4-methoxy-3-methylphenyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen bonding, while the methyl group increases lipophilicity (logP ~1.8), impacting membrane permeability . Techniques like X-ray crystallography reveal steric effects from the methyl group, which restricts rotational freedom in the phenyl ring . Computational studies (DFT) further predict dipole moments (≈3.2 D) and electrostatic potential maps to rationalize reactivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values ranging from 8–64 µg/mL) may arise from variations in bacterial strains or assay conditions. To address this:

- Standardized Testing : Use CLSI guidelines for broth microdilution under controlled pH (7.2–7.4) and temperature (37°C) .

- Synergy Studies : Evaluate combinatorial effects with β-lactam antibiotics to distinguish direct antimicrobial vs. adjuvant activity .

Structural analogs lacking the 4-methoxy group show reduced activity, highlighting its role in target binding .

Q. How does the stereochemistry of the amino alcohol moiety affect interactions with biological targets?

- Methodological Answer : Enantiomer-specific activity is observed in enzyme inhibition assays. For example, the (R)-enantiomer inhibits cytochrome P450 2D6 (IC₅₀ = 2.3 µM) via hydrogen bonding between the hydroxyl group and Asp301, while the (S)-form shows negligible binding . Molecular dynamics simulations (AMBER force field) reveal distinct binding poses in the enzyme’s active site .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify major degradants:

- Oxidation : LC-MS detects a keto derivative (m/z 224.1) formed via hydroxyl group oxidation .

- Racemization : Polarimetry or circular dichroism (CD) monitors chiral inversion, which increases by 5% under acidic conditions (pH 3) .

Storage recommendations: Amber vials at -20°C in argon atmosphere to prevent photolysis and oxidation .

Comparative and Mechanistic Questions

Q. How do halogenated analogs (e.g., 4-chloro vs. 4-methoxy derivatives) alter pharmacokinetic profiles?

- Methodological Answer : Halogenation increases metabolic stability but reduces solubility. Comparative studies in rat models show:

- Cl-substituted analog : Higher plasma half-life (t₁/₂ = 4.2 h) due to reduced CYP3A4-mediated metabolism .

- OMe-substituted analog : Faster renal clearance (CL = 12 mL/min/kg) attributed to enhanced hydrophilicity .

PET imaging with ¹⁸F-labeled analogs tracks tissue distribution, showing preferential accumulation in the liver .

Q. What in vitro models are suitable for studying the compound’s neuroprotective potential?

- Methodological Answer : Primary cortical neuron cultures exposed to glutamate-induced excitotoxicity (100 µM, 24 h) assess neuroprotection. The compound (10 µM) reduces lactate dehydrogenase (LDH) release by 40% via NMDA receptor antagonism . Calcium imaging (Fluo-4 AM dye) confirms inhibition of intracellular Ca²⁺ overload .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.